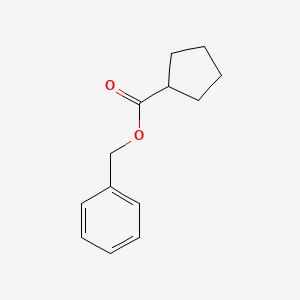

Benzyl cyclopentanecarboxylate

Description

Properties

IUPAC Name |

benzyl cyclopentanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBHXBWIWOADBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl cyclopentanecarboxylate can be synthesized through the esterification reaction between benzyl alcohol and cyclopentanecarboxylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl cyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

Benzyl cyclopentanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzyl cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The ester bond can undergo hydrolysis to release the active components, benzyl alcohol and cyclopentanecarboxylic acid, which can then exert their effects on various biological systems. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl cyclopentanecarboxylate: Similar ester with a methyl group instead of a benzyl group.

Ethyl cyclopentanecarboxylate: Similar ester with an ethyl group instead of a benzyl group.

Uniqueness

Benzyl cyclopentanecarboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. The benzyl group enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .

Biological Activity

Benzyl cyclopentanecarboxylate is an organic compound classified as an ester, resulting from the reaction between benzyl alcohol and cyclopentanecarboxylic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and relevant research findings.

This compound is synthesized through esterification, typically utilizing acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to ensure complete conversion of reactants. The unique structure of this compound, characterized by the presence of a benzyl group, enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester bond can undergo hydrolysis, releasing benzyl alcohol and cyclopentanecarboxylic acid, which may exert pharmacological effects on biological systems. Specific molecular targets and pathways involved in these interactions are still under investigation.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Studies

A study focusing on derivatives of cyclopentanecarboxylic acids revealed that compounds similar to this compound exhibited significant antimicrobial activity. For instance, dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate was noted for its effectiveness against a broad spectrum of microorganisms by disrupting microbial cell membranes.

Inflammatory Response Modulation

Research into the anti-inflammatory properties of related compounds has shown promise in reducing inflammation markers in vitro. The exact pathways through which this compound operates remain to be fully elucidated but may involve modulation of immune cell activity .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is helpful to compare it with similar esters:

| Compound | Structure | Notable Activity |

|---|---|---|

| Methyl Cyclopentanecarboxylate | Methyl group instead of benzyl | Moderate antimicrobial properties |

| Ethyl Cyclopentanecarboxylate | Ethyl group instead of benzyl | Limited biological activity reported |

| Dodecyl Dimethyl Benzyl Ammonium Cyclopentanecarboxylate | Quaternary ammonium structure | Strong antimicrobial activity |

Q & A

Q. What are common synthetic routes for benzyl cyclopentanecarboxylate, and what yields can be expected?

this compound is typically synthesized via copper-catalyzed carbonylative cross-coupling reactions. For example, a yield of 57% was achieved using alkyl iodides, alcohols, and sodium hydroxide, followed by purification via column chromatography (petroleum ether/diethyl ether, 96:4) . Reaction optimization, such as adjusting catalyst loading or solvent systems, may improve yields.

Q. How is column chromatography applied in purifying this compound?

Column chromatography with a petroleum ether/diethyl ether (96:4) solvent system effectively isolates this compound from reaction mixtures. This method separates by polarity, leveraging the compound’s moderate retention factor (Rf) in non-polar solvents. Monitoring via TLC ensures purity .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for synthesizing bioactive molecules, such as enzyme inhibitors or receptor modulators. Functional groups enable derivatization via hydrolysis, reduction, or substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound beyond 57%?

Methodological strategies include:

- Catalyst Screening : Testing alternative catalysts (e.g., palladium or cerium-based systems) to enhance carbonylative coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.

- Temperature Control : Gradual heating (40–60°C) reduces side reactions .

Q. What NMR spectral features distinguish this compound from structurally similar esters?

Key identifiers:

- Cyclopentane Protons : A quintet at δ 2.80 ppm (J = 8.0 Hz) for the central CH.

- Benzyl Group : A singlet at δ 5.13 ppm for the ester-linked CH.

- Carbonyl Signal : C NMR δ 176.7 ppm, distinct from ketones (~200 ppm) or amides (~165 ppm) .

Q. How does stereochemistry influence the biological activity of cyclopentanecarboxylate derivatives?

Enantiomers may exhibit divergent binding affinities. For example, (1R,2R)-configured derivatives show enhanced interactions with chiral enzyme active sites compared to (1S,2S) forms. Stereochemical analysis via chiral HPLC or X-ray crystallography is critical .

Q. What strategies resolve contradictions in reaction kinetics data for cyclopentanecarboxylate derivatives?

- Kinetic Isotope Effects : Compare / to identify rate-determining steps.

- Computational Modeling : DFT calculations predict transition states and validate experimental rate constants .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Molecular docking and MD simulations assess interactions with biological targets (e.g., enzymes), while QSAR models correlate structural features (e.g., substituent electronegativity) with reaction outcomes. Software like Gaussian or AutoDock is commonly used .

Q. What role does this compound play in enzyme inhibition studies?

It acts as a probe for esterase or lipase activity. Competitive inhibition assays measure IC values, while X-ray crystallography identifies binding motifs. For example, cyclopentane rigidity may restrict enzyme conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.